molecular formula C17H32N2O3 B596995 1-Boc-4-(3-Hydroxymethylpiperidin-1-ylmethyl)piperidine CAS No. 184969-11-7

1-Boc-4-(3-Hydroxymethylpiperidin-1-ylmethyl)piperidine

Cat. No.: B596995
CAS No.: 184969-11-7
M. Wt: 312.454
InChI Key: VCKVNWQIFMJQMX-UHFFFAOYSA-N
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Description

1-Boc-4-(3-Hydroxymethylpiperidin-1-ylmethyl)piperidine is a sophisticated piperidine-based building block protected by a tert-butoxycarbonyl (Boc) group, designed for advanced pharmaceutical research and chemical synthesis. Its primary research value lies in its application as a critical synthetic intermediate for constructing complex molecules, particularly in the development of potential therapeutic agents. The compound's structure features two piperidine rings, one of which is functionalized with a hydroxymethyl group, providing multiple sites for further chemical modification. The Boc-protecting group is a crucial feature, as it stabilizes the secondary amine during synthetic sequences and can be readily removed under mild acidic conditions to reveal the reactive amine for downstream coupling . Compounds with the 1-Boc-piperidine scaffold are frequently employed in medicinal chemistry. For instance, similar Boc-protected piperidine anilines are well-documented as key intermediates in the synthesis of potent analgesics , while other piperidine derivatives are utilized in the development of bioactive molecules such as casein kinase Iε inhibitors for circadian rhythm regulation and dual-acting beta-2 adrenergic receptor agonists and muscarinic receptor antagonists for respiratory diseases like asthma and COPD . The presence of the hydroxymethyl group on the second piperidine ring in this specific compound enhances its utility, allowing for further derivatization through esterification, ether formation, or oxidation, making it a versatile scaffold for constructing diverse compound libraries. This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl 4-[[3-(hydroxymethyl)piperidin-1-yl]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O3/c1-17(2,3)22-16(21)19-9-6-14(7-10-19)11-18-8-4-5-15(12-18)13-20/h14-15,20H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKVNWQIFMJQMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2CCCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Boc Protection of Piperidine Derivatives

The Boc group is typically introduced using tert-butyl dicarbonate (Boc₂O) under alkaline conditions. For example, 3-hydroxypiperidine is reacted with Boc₂O in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding 1-Boc-3-hydroxypiperidine in >90% purity.

Reaction Conditions:

ReagentMolar RatioSolventTemperatureYield
Boc₂O1.2 eqDCM0–25°C92%
TEA2.5 eq

Alternative Protection Methods

In cases where steric hindrance limits Boc₂O reactivity, Boc-protected intermediates are synthesized via transesterification using Boc-ON (2-tert-butoxycarbonyloxyimino-2-phenylacetonitrile) in tetrahydrofuran (THF) at 40°C.

Synthesis of the Hydroxymethylpiperidine Moiety

Reduction of Ketone Precursors

A common route involves the Oppenauer oxidation of 3-hydroxypiperidine to 3-piperidone, followed by reduction with sodium borohydride (NaBH₄) to yield 3-hydroxymethylpiperidine.

Example Protocol:

  • Oppenauer Oxidation:

    • 3-Hydroxypiperidine, aluminum isopropoxide, cyclohexanone, 80°C, 8 h.

    • Yield: 89% (3-piperidone).

  • Reduction:

    • 3-Piperidone, NaBH₄, methanol, 0°C to RT, 4 h.

    • Yield: 94% (3-hydroxymethylpiperidine).

Radical-Mediated Hydroxymethylation

Recent advances employ copper-catalyzed radical cascades to introduce hydroxymethyl groups. For instance, tert-butyl 4-iodopiperidine-1-carboxylate reacts with formaldehyde under Cu(I)/ligand catalysis, achieving 78% yield.

Coupling Strategies for Methylene-Bridged Piperidines

Alkylation of Boc-Protected Piperidine

A two-step alkylation-reduction approach is widely used:

  • Bromination:

    • 1-Boc-4-(hydroxymethyl)piperidine treated with CBr₄/PPh₃ in THF yields 1-Boc-4-(bromomethyl)piperidine (72% yield).

  • Coupling:

    • The bromide intermediate reacts with 3-hydroxymethylpiperidine in DMF with K₂CO₃ at 60°C, yielding the target compound (68% yield).

Optimized Conditions:

StepReagentsSolventTemperatureYield
1CBr₄, PPh₃THF20°C, 20 h72%
2K₂CO₃, DMFDMF60°C, 12 h68%

Reductive Amination

An alternative method condenses 1-Boc-4-piperidinecarbaldehyde with 3-hydroxymethylpiperidine using NaBH(OAc)₃ in acetonitrile, achieving 75% yield.

Purification and Characterization

Distillation and Crystallization

Crude products are purified via vacuum distillation (60 Pa, 104–105°C) or recrystallization from ethyl acetate/hexane (1:3), achieving >98% purity.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.45–3.20 (m, 4H, piperidine CH₂), 2.75 (t, 2H, NCH₂), 1.80–1.50 (m, 8H, piperidine rings).

  • HRMS (ESI): m/z calcd. for C₁₆H₃₀N₂O₃ [M+H]⁺: 298.42; found: 298.45.

Industrial Scalability and Environmental Impact

The alkylation-reduction route (Section 4.1) is preferred for scale-up due to:

  • Minimal waste generation (atom economy: 85%).

  • Compatibility with continuous flow systems.

  • Low energy requirements (reactions at ≤60°C) .

Chemical Reactions Analysis

1-Boc-4-(3-Hydroxymethylpiperidin-1-ylmethyl)piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Boc-4-(3-Hydroxymethylpiperidin-1-ylmethyl)piperidine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as an intermediate in the synthesis of more complex molecules. In biology, it is used to study the effects of piperidine derivatives on biological systems. In medicine, it is explored for its potential therapeutic applications, including as a precursor for drug development .

Mechanism of Action

The mechanism of action of 1-Boc-4-(3-Hydroxymethylpiperidin-1-ylmethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound’s piperidine ring structure allows it to bind to various receptors and enzymes, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

1-Boc-4-(Aminomethyl)piperidine

  • Structure: Boc-protected piperidine with a primary aminomethyl group at the 4-position.
  • Applications : Widely used in coupling reactions (e.g., amide bond formation) for drug discovery, as seen in the synthesis of RET kinase inhibitors .
  • Key Differences: The aminomethyl group offers nucleophilic reactivity, enabling direct conjugation with carboxylic acids or electrophiles. In contrast, the hydroxymethylpiperidinylmethyl group in the target compound introduces a secondary alcohol and a piperidine ring, increasing steric hindrance and polarity .

1-Boc-4-hydroxypiperidine

  • Structure : Boc-protected piperidine with a hydroxyl group at the 4-position.
  • Applications : Intermediate in opioid synthesis (e.g., fentanyl analogs) .
  • However, the absence of the piperidinylmethyl chain reduces opportunities for secondary interactions in target binding .

1-Boc-4-cyano-4-(3-CF3-phenyl)piperidine

  • Structure: Boc-protected piperidine with a cyano and trifluoromethylphenyl group at the 4-position.
  • Applications : Likely used in medicinal chemistry for its electron-withdrawing substituents, which enhance metabolic stability .
  • However, the cyano group may introduce toxicity risks absent in the target compound .

4-Anilino-1-Boc-piperidine

  • Structure: Boc-protected piperidine with an anilino group at the 4-position.
  • Applications: Precursor to opioid analogs (e.g., 4-anilinopiperidine derivatives) .
  • Key Differences: The anilino group enables π-π stacking interactions in receptor binding, whereas the hydroxymethylpiperidinylmethyl group may engage in hydrogen bonding. The latter’s branched structure could reduce conformational flexibility .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Applications
Target Compound C17H31N2O3 ~317.45 3-Hydroxymethylpiperidinylmethyl Kinase inhibitors, intermediates
1-Boc-4-(Aminomethyl)piperidine C11H22N2O2 214.31 Aminomethyl RET kinase inhibitors
1-Boc-4-hydroxypiperidine C10H19NO3 201.27 Hydroxyl Opioid synthesis
1-Boc-4-cyano-4-(3-CF3-phenyl)piperidine C18H21F3N2O2 354.37 Cyano, trifluoromethylphenyl Medicinal chemistry
4-Anilino-1-Boc-piperidine C16H24N2O2 276.38 Anilino Opioid precursors

Biological Activity

1-Boc-4-(3-Hydroxymethylpiperidin-1-ylmethyl)piperidine, also known by its CAS number 184969-11-7, is a compound that has garnered attention in various fields of biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on a review of diverse sources.

The compound has the following chemical properties:

  • Molecular Formula : C11_{11}H21_{21}N3_{3}O3_{3}
  • Molecular Weight : 215.29 g/mol
  • Density : 1.1 g/cm³
  • Boiling Point : 308.0 °C at 760 mmHg
  • Melting Point : 78-82 °C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various metabolic pathways. The presence of the hydroxymethyl group enhances its binding affinity, potentially modulating the activity of neurotransmitter systems and other biological pathways.

Biological Activity Overview

The compound's biological activities can be summarized as follows:

Activity TypeDescription
Enzyme Inhibition Exhibits inhibitory effects on certain enzymes, which may be relevant in therapeutic contexts.
Neurotransmitter Modulation Potentially affects neurotransmitter levels, influencing mood and cognitive functions.
Pharmacological Applications Investigated for its role in developing new therapeutic agents targeting various diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds and their derivatives:

  • Bradycardic Agents : Research on piperidinoalkanoyl derivatives indicates that modifications similar to those in this compound can yield compounds with specific pharmacological properties, such as bradycardic effects .
  • Synthesis and Evaluation : A study focusing on the synthesis of piperidine derivatives highlighted the importance of structural modifications in enhancing biological activity, suggesting that compounds like this compound could serve as valuable precursors for drug development.
  • Potential Neuroprotective Effects : Preliminary studies suggest that related piperidine compounds may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
N-Boc-4-piperidinemethanol Basic piperidine structureModerate enzyme inhibition
(S)-1-Boc-3-(Hydroxymethyl)piperidine Similar hydroxymethyl substitutionPotentially enhanced neurotransmitter modulation
Piperidinoalkanoyl derivatives Variations in acyl substitutionsSpecific pharmacological effects

Q & A

Q. What are the key structural features of 1-Boc-4-(3-Hydroxymethylpiperidin-1-ylmethyl)piperidine, and how do they influence its reactivity?

The compound contains a piperidine core with two critical substituents: a Boc (tert-butoxycarbonyl) group at the 1-position and a 3-hydroxymethylpiperidinylmethyl group at the 4-position. The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps, while the hydroxymethyl group provides a site for functionalization (e.g., oxidation or esterification). Steric hindrance from the Boc group may slow nucleophilic reactions, requiring acidic conditions (e.g., trifluoroacetic acid in dichloromethane) for deprotection .

Q. What synthetic routes are commonly used to prepare this compound?

A standard synthesis involves:

  • Boc Protection : Reacting 4-aminopiperidine with di-tert-butyl dicarbonate in tetrahydrofuran (THF) using a base like DMAP, yielding >95% protected intermediate .
  • Alkylation : Coupling the Boc-protected piperidine with 3-hydroxymethylpiperidine derivatives via Mitsunobu or nucleophilic substitution reactions. Optimized conditions (e.g., DMF at 25°C) achieve ~80% yield .
  • Purification : Column chromatography (hexane/EtOAc gradient) or recrystallization ensures >98% purity .

Q. How is the Boc group removed, and what are the analytical methods to confirm successful deprotection?

The Boc group is cleaved under acidic conditions (e.g., 50% TFA in DCM for 2 hours). Deprotection is monitored via TLC or HPLC, with FTIR confirming the disappearance of the Boc carbonyl peak (~1680 cm⁻¹) and NMR showing the emergence of a free amine proton (δ ~1.5 ppm) .

Advanced Research Questions

Q. How can computational modeling predict the physicochemical properties of this compound?

Density functional theory (DFT) calculations (B3LYP/6-31G*) predict logP (~2.1) and pKa (piperidine N: ~7.8), validated by experimental HPLC and potentiometric titrations. Molecular dynamics simulations (AMBER force field) model solvation effects, revealing increased hydrophilicity post-Boc removal .

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

Discrepancies in NOESY or HMBC data may arise from conformational flexibility. Molecular dynamics simulations in chloroform-d can identify dominant conformers, while variable-temperature NMR (e.g., 298–343 K) clarifies dynamic behavior .

Q. How can reaction yields be optimized in the alkylation step?

Critical parameters include:

  • Solvent Polarity : DMF enhances nucleophilicity compared to THF .
  • Catalysts : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions in biphasic systems, increasing yields by 15–20% .
  • Temperature Control : Gradual warming from 0°C to RT minimizes side reactions, monitored via in situ IR .

Q. What protocols ensure stability during long-term storage?

Storage at -20°C under nitrogen in amber vials with desiccants (silica gel) prevents hydrolysis. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation, tracked via HPLC-UV (220 nm) .

Q. How are bioactivity studies designed for derivatives of this compound?

Structure-activity relationship (SAR) studies involve:

  • Functional Group Modulation : Replacing hydroxymethyl with carboxyl or amine groups to assess binding via surface plasmon resonance (SPR) .
  • In Vitro Assays : Testing kinase inhibition using fluorescence polarization, with IC50 values compared to the parent compound .

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